molecular formula C12H17ClN2O3 B13751786 N-Morpholinomethylbenzohydroxamic acid hydrochloride CAS No. 52839-04-0

N-Morpholinomethylbenzohydroxamic acid hydrochloride

Cat. No.: B13751786
CAS No.: 52839-04-0
M. Wt: 272.73 g/mol
InChI Key: YOOFBLMJKVYTTQ-UHFFFAOYSA-N
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Description

N-Morpholinomethylbenzohydroxamic acid hydrochloride is a chemical compound with the molecular formula C12H16N2O3ClH and a molecular weight of 272.76 g/mol . It is a derivative of benzohydroxamic acid and is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Morpholinomethylbenzohydroxamic acid hydrochloride typically involves the reaction of benzohydroxamic acid with morpholine and formaldehyde in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Morpholinomethylbenzohydroxamic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-Morpholinomethylbenzohydroxamic acid hydrochloride involves its ability to chelate metal ions, particularly Fe(III) and Zn(II). This chelation disrupts the function of metalloenzymes, leading to inhibition of their activity. The compound interacts with the active sites of these enzymes, blocking their catalytic functions and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Morpholinomethylbenzohydroxamic acid hydrochloride is unique due to the presence of the morpholine group, which enhances its solubility and reactivity compared to other benzohydroxamic acid derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Properties

CAS No.

52839-04-0

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

N-hydroxy-N-(morpholin-4-ium-4-ylmethyl)benzamide;chloride

InChI

InChI=1S/C12H16N2O3.ClH/c15-12(11-4-2-1-3-5-11)14(16)10-13-6-8-17-9-7-13;/h1-5,16H,6-10H2;1H

InChI Key

YOOFBLMJKVYTTQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CN(C(=O)C2=CC=CC=C2)O.[Cl-]

Origin of Product

United States

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